molecular formula C8H15NO4S B13638852 tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide

tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide

Katalognummer: B13638852
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: MNMUROFMTAIPFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Eigenschaften

Molekularformel

C8H15NO4S

Molekulargewicht

221.28 g/mol

IUPAC-Name

tert-butyl 3-amino-1,1-dioxothietane-3-carboxylate

InChI

InChI=1S/C8H15NO4S/c1-7(2,3)13-6(10)8(9)4-14(11,12)5-8/h4-5,9H2,1-3H3

InChI-Schlüssel

MNMUROFMTAIPFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1(CS(=O)(=O)C1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-aminothietane-3-carboxylate with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Analyse Chemischer Reaktionen

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities, potentially converting the dioxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate: This compound also contains a sulfur atom and has similar applications but differs in its ring structure.

    Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate: Another related compound with a different amino group, which can affect its reactivity and applications. The uniqueness of tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate lies in its specific ring structure and the presence of both amino and dioxo functionalities, which provide a versatile platform for various chemical reactions and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.